molecular formula C18H17N3O4 B11546227 methyl 4-[(E)-(2-{[(2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{[(2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate

Cat. No.: B11546227
M. Wt: 339.3 g/mol
InChI Key: XYZZBTYRGOGPTH-YBFXNURJSA-N
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Description

Methyl 4-(E)-(2-{[(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a hydrazone linkage, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(E)-(2-{[(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(E)-(2-{[(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(E)-(2-{[(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(E)-(2-{[(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(E)-(2-{[(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate is unique due to its combination of a hydrazone linkage, a substituted phenyl group, and a benzoate ester.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C18H17N3O4/c1-12-5-3-4-6-15(12)20-16(22)17(23)21-19-11-13-7-9-14(10-8-13)18(24)25-2/h3-11H,1-2H3,(H,20,22)(H,21,23)/b19-11+

InChI Key

XYZZBTYRGOGPTH-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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